2-Propoxynaphthalene
Overview
Description
2-Propoxynaphthalene, also known as 2-naphthyl propyl ether, is an organic compound with the molecular formula C₁₃H₁₄O. It is a derivative of naphthalene, where a propoxy group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
2-Propoxynaphthalene can be synthesized through the Williamson Ether Synthesis, a well-known method for preparing ethers. The process involves the reaction of 2-naphthol with an alkyl halide, such as 1-bromopropane, in the presence of a strong base like sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic naphthoxide ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of this compound .
Reaction Conditions:
Reagents: 2-naphthol, 1-bromopropane, sodium hydroxide
Solvent: Ethanol
Temperature: Reflux conditions (approximately 78°C)
Duration: 10-40 minutes
Chemical Reactions Analysis
2-Propoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones under specific conditions.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthalenes
Scientific Research Applications
2-Propoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a probe in studying enzyme-substrate interactions and other biochemical processes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-propoxynaphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Propoxynaphthalene can be compared with other similar compounds, such as:
2-Methoxynaphthalene: Similar in structure but with a methoxy group instead of a propoxy group.
2-Ethoxynaphthalene: Contains an ethoxy group instead of a propoxy group.
2-Butoxynaphthalene: Contains a butoxy group instead of a propoxy group.
Uniqueness:
- The propoxy group in this compound provides unique chemical properties, such as increased hydrophobicity and different reactivity compared to its methoxy and ethoxy analogs.
- It may exhibit distinct biological activities due to the longer alkyl chain, affecting its interaction with molecular targets.
Properties
IUPAC Name |
2-propoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXFDEKTELCPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287955 | |
Record name | 2-Propoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19718-45-7 | |
Record name | 2-Propoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Naphthyl propyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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